molecular formula C18H15N3OS B10968991 2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10968991
M. Wt: 321.4 g/mol
InChI Key: HWLIVZWTNVELOF-UHFFFAOYSA-N
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Description

2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that features a unique fusion of quinazoline and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in the benzoyl chloride to facilitate the cyclization process . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound, affecting its reactivity and interaction with biological targets.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the aromatic rings .

Mechanism of Action

The mechanism of action of 2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ISOPROPYLPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is unique due to its fusion of quinazoline and thiadiazole rings, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets that are not possible with simpler thiadiazole or triazolothiadiazine compounds .

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3OS/c1-11(2)12-7-9-13(10-8-12)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)23-16/h3-11H,1-2H3

InChI Key

HWLIVZWTNVELOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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